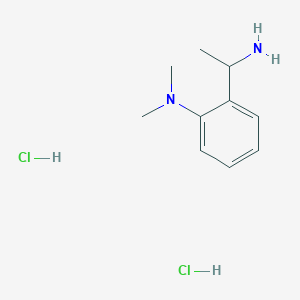
2-(1-氨基乙基)-N,N-二甲基苯胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its role as a selective inhibitor of Rho-associated protein kinases (ROCK), which are involved in various cellular processes such as smooth muscle contraction, cell migration, and proliferation .
科学研究应用
2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cell signaling pathways, particularly those related to ROCK inhibition.
Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension, cancer, and neurodegenerative diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
作用机制
Target of Action
The primary targets of 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride, also known as Y-27632, are the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCKs), specifically ROCK1 and ROCK2 . These kinases play a crucial role in Rho-mediated cell adhesion and smooth muscle contraction .
Mode of Action
Y-27632 acts as a potent, ATP-competitive inhibitor of ROCKs . It competes with ATP for binding to the catalytic site of these kinases, thereby inhibiting their activity . It also inhibits PRK2, another kinase .
Biochemical Pathways
The inhibition of ROCKs by Y-27632 affects several biochemical pathways. It blocks agonist-induced Ca2+ sensitization of myosin phosphorylation and smooth muscle contractions, suppresses RhoA-induced formation of stress fibers in hepatic stellate cells, and reduces the increase of inflammatory cytokines .
Result of Action
The inhibition of ROCKs by Y-27632 has several cellular effects. It promotes skeletal myogenic differentiation of MESP1+ mesoderm, as shown by immunostaining for Myosin Heavy Chain+ and Myogenin . It also increases the survival rate of human embryonic stem (hES) cells and induced pluripotent stem cells (iPSCs) undergoing cryopreservation .
Action Environment
It is known that the compound is used as a component of growth media for urothelial organoids , suggesting that its action, efficacy, and stability can be influenced by the cellular and molecular environment.
生化分析
Biochemical Properties
2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . This interaction can influence various biochemical reactions within the cell.
Cellular Effects
The effects of 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride on cells are diverse. It has been reported to control neutrophil migration and lung edema, suggesting a potential role against acute lung injury . Moreover, it has been shown to enhance cell survival and significantly improve cloning efficiency in human embryonic stem cells .
Molecular Mechanism
The molecular mechanism of action of 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride involves its binding to the catalytic site of ROCK kinases, inhibiting their activity . This inhibition is competitively reversed by ATP, indicating that the compound binds to the same site as ATP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride can change over time. For instance, it has been shown to induce reversible changes in cell shape and decreases in actin stress fibers, focal adhesions, and protein phosphotyrosine staining in human trabecular meshwork ™ cells and Schlemm’s canal cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .
化学反应分析
Types of Reactions
2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction may produce amines .
相似化合物的比较
Similar Compounds
Y-27632: Another selective ROCK inhibitor with similar inhibitory effects on ROCK1 and ROCK2.
Fasudil: A ROCK inhibitor used clinically for the treatment of cerebral vasospasm and other vascular disorders.
H-1152: A potent and selective ROCK inhibitor with higher specificity compared to other inhibitors
Uniqueness
2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride is unique due to its specific structure, which allows for selective inhibition of ROCK kinases. Its ability to permeate cells and its competitive inhibition mechanism make it a valuable tool in both research and therapeutic applications .
属性
IUPAC Name |
2-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(11)9-6-4-5-7-10(9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOAYVXRAJDVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N(C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
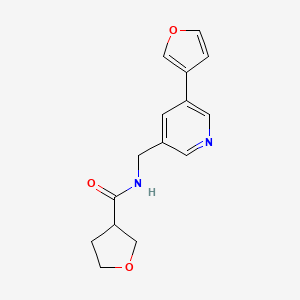
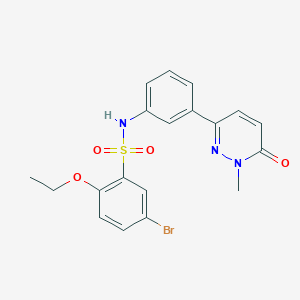
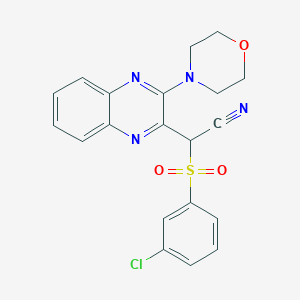
![(2Z)-3-(4-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2444780.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2444781.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B2444782.png)
![N-Benzyl-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2444783.png)
![[(1R,3S,3Ar,5aS,6S,9R,10R,11aS,13aR)-10-acetyloxy-1,6-dihydroxy-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate](/img/structure/B2444786.png)

![3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2444789.png)
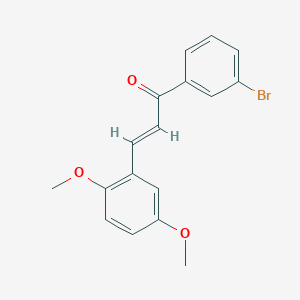
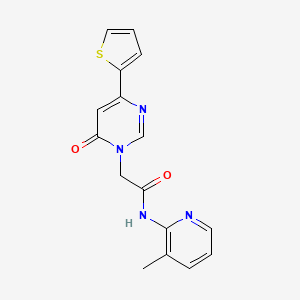
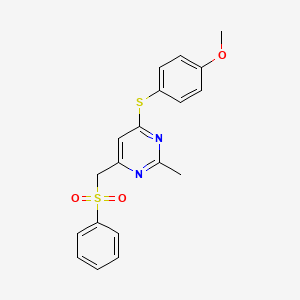
![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2444797.png)
